![molecular formula C11H9NO B1325464 3-Cyanophenyl cyclopropyl ketone CAS No. 898789-86-1](/img/structure/B1325464.png)
3-Cyanophenyl cyclopropyl ketone
Overview
Description
3-Cyanophenyl cyclopropyl ketone is a chemical compound with the molecular formula C11H9NO and a molecular weight of 171.199 . It is also known by its IUPAC name, 3-(cyclopropylcarbonyl)benzonitrile .
Synthesis Analysis
The synthesis of 3-Cyanophenyl cyclopropyl ketone involves the use of 2-Iodoxybenzoic acid (IBX) added to a solution of 3-(cyclopropyl(hydroxy)methyl)benzonitrile in ethyl acetate at room temperature, which is then stirred at 80°C for 2 hours . This reaction yields 3-(cyclopropanecarbonyl)benzonitrile .Molecular Structure Analysis
The InChI code for 3-Cyanophenyl cyclopropyl ketone is 1S/C11H9NO/c12-7-8-2-1-3-10(6-8)11(13)9-4-5-9/h1-3,6,9H,4-5H2 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Cyclopropyl ketones, including 3-Cyanophenyl cyclopropyl ketone, can undergo a variety of chemical reactions. For instance, a ring-opening cyanation reaction of cyclopropyl ketones can be used for the construction of γ-cyanoketones . This reaction merges photoredox catalysis with Lewis acid catalysis and copper catalysis to enable the selective cleavage of the carbon–carbon bonds .Physical And Chemical Properties Analysis
3-Cyanophenyl cyclopropyl ketone is an amber oil in its physical form . More detailed physical and chemical properties such as melting point, boiling point, and density would require further investigation.Scientific Research Applications
Synthesis of Eight-Membered Heterocycles
3-Cyanophenyl cyclopropyl ketone can be used in gold-catalyzed stereoselective (4 + 4) cycloadditions, which is a method to synthesize chiral furan/pyrrole-containing eight-membered heterocycles. This process is significant for creating complex molecular structures that are valuable in pharmaceutical research and development .
Cross-Electrophile Coupling
This compound can also be involved in nickel-catalyzed cross-electrophile coupling reactions with unactivated primary alkyl chlorides to produce γ-alkyl ketones. Such reactions are crucial for constructing carbon-carbon bonds, which are foundational in organic synthesis .
Cyclopropane Cycloaddition Reactions
Cyclopropyl ketones, including 3-Cyanophenyl cyclopropyl ketone, may be applied in various cycloaddition reactions. These reactions are useful for generating novel functionalized cyclopropanes, which have applications ranging from materials science to the synthesis of biologically active molecules .
Mechanism of Action
Target of Action
Cyclopropyl ketones, a class of compounds to which 3-cyanophenyl cyclopropyl ketone belongs, are often incorporated into drug candidates to improve potency, metabolic stability, or pharmacokinetic properties .
Mode of Action
The mode of action of 3-Cyanophenyl cyclopropyl ketone involves a triple catalytic, general ring-opening cyanation reaction of cyclopropyl ketones for the construction of γ-cyanoketones . This process merges photoredox catalysis with Lewis acid catalysis and copper catalysis to enable the selective cleavage of the carbon–carbon bonds and the selective coupling of the generated radical and cyanide anion .
Biochemical Pathways
The compound’s interaction with its targets leads to changes in the structure of cyclopropyl ketones, resulting in the formation of γ-cyanoketones .
Pharmacokinetics
Cyclopropanes, a class of compounds to which 3-cyanophenyl cyclopropyl ketone belongs, are often incorporated into drug candidates to improve their pharmacokinetic profile .
Result of Action
The molecular and cellular effects of 3-Cyanophenyl cyclopropyl ketone’s action involve the transformation of cyclopropyl ketones into γ-cyanoketones . This transformation is achieved through a triple catalytic process that involves the selective cleavage of carbon–carbon bonds and the selective coupling of the generated radical and cyanide anion .
Future Directions
The use of 3-Cyanophenyl cyclopropyl ketone in chemical reactions, particularly in the construction of γ-cyanoketones, represents a significant area of interest in organic chemistry . Future research may focus on expanding the types of reactions this compound can participate in, as well as improving the efficiency and selectivity of these reactions.
properties
IUPAC Name |
3-(cyclopropanecarbonyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c12-7-8-2-1-3-10(6-8)11(13)9-4-5-9/h1-3,6,9H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFHVVYSUPIKRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642488 | |
Record name | 3-(Cyclopropanecarbonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyanophenyl cyclopropyl ketone | |
CAS RN |
898789-86-1 | |
Record name | 3-(Cyclopropanecarbonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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